4-Amino-1,3-dimethyl-5-nitrosouracil,6-Amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
6-Amino-1,3-dimethyl-5-nitrosouracil can be synthesized through several methods. One common synthetic route involves the reaction of 6-amino-1,3-dimethyluracil with nitrosating agents . The reaction typically occurs under controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
6-Amino-1,3-dimethyl-5-nitrosouracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitroso group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common reagents used in these reactions include thiols, which can lead to condensation and oxidation-reduction products . Major products formed from these reactions include disulfides, thiadiazolo-pyrimidine derivatives, and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
6-Amino-1,3-dimethyl-5-nitrosouracil has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Amino-1,3-dimethyl-5-nitrosouracil involves its interaction with various molecular targets. The compound can exist in different tautomeric forms, which may influence its reactivity and interactions . In acidic conditions, it can form stable complexes with other molecules, affecting its behavior and properties . The exact molecular pathways and targets involved in its mechanism of action are still under investigation.
Vergleich Mit ähnlichen Verbindungen
6-Amino-1,3-dimethyl-5-nitrosouracil can be compared with other similar compounds, such as:
6-Amino-1-methyl-5-nitrosouracil: This compound has a similar structure but with a different methylation pattern.
6-Aminouracil: Another uracil derivative with similar properties but different functional groups.
The uniqueness of 6-Amino-1,3-dimethyl-5-nitrosouracil lies in its specific nitroso and amino substitutions, which confer distinct chemical and physical properties .
Eigenschaften
Molekularformel |
C6H9N4O3+ |
---|---|
Molekulargewicht |
185.16 g/mol |
IUPAC-Name |
(1,3-dimethyl-5-nitroso-2,6-dioxo-1,3-diazinan-4-ylidene)azanium |
InChI |
InChI=1S/C6H8N4O3/c1-9-4(7)3(8-13)5(11)10(2)6(9)12/h3,7H,1-2H3/p+1 |
InChI-Schlüssel |
KGNDAYADNQJAGL-UHFFFAOYSA-O |
Kanonische SMILES |
CN1C(=[NH2+])C(C(=O)N(C1=O)C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.